2,4-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide 2,4-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1019106-30-9
VCID: VC11925671
InChI: InChI=1S/C23H22N6O/c1-15-4-9-20(16(2)14-15)23(30)25-19-7-5-18(6-8-19)24-21-10-11-22(27-26-21)29-13-12-17(3)28-29/h4-14H,1-3H3,(H,24,26)(H,25,30)
SMILES: CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C)C
Molecular Formula: C23H22N6O
Molecular Weight: 398.5 g/mol

2,4-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

CAS No.: 1019106-30-9

Cat. No.: VC11925671

Molecular Formula: C23H22N6O

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

2,4-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide - 1019106-30-9

Specification

CAS No. 1019106-30-9
Molecular Formula C23H22N6O
Molecular Weight 398.5 g/mol
IUPAC Name 2,4-dimethyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Standard InChI InChI=1S/C23H22N6O/c1-15-4-9-20(16(2)14-15)23(30)25-19-7-5-18(6-8-19)24-21-10-11-22(27-26-21)29-13-12-17(3)28-29/h4-14H,1-3H3,(H,24,26)(H,25,30)
Standard InChI Key SFYFTBJGTCKCFS-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C)C
Canonical SMILES CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C)C

Introduction

Chemical Identity and Physicochemical Properties

Structural Features

The compound integrates three key subunits:

  • Benzamide backbone: Substituted with methyl groups at the 2- and 4-positions.

  • Pyridazine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.

  • Pyrazole substituent: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2, methylated at position 3 .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1019105-86-2
Molecular FormulaC₂₃H₂₂N₆O
Molecular Weight398.5 g/mol
DensityNot reported
Melting/Boiling PointsNot available
SolubilityLikely soluble in DMSO/DMF*

*Inferred from analogs with similar sulfonamide/benzamide structures.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step coupling reactions:

  • Pyridazine-Pyrazole Intermediate: 3-Amino-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is prepared via nucleophilic substitution between 3-chloropyridazine and 3-methylpyrazole under basic conditions (e.g., K₂CO₃ in DMF).

  • Benzamide Coupling: The intermediate is reacted with 2,4-dimethylbenzoyl chloride in the presence of a coupling agent (e.g., HATU or EDC) and a base (e.g., DIPEA).

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield
Pyrazole substitutionK₂CO₃, DMF, 80°C, 12h~65%
Amide bond formationHATU, DIPEA, DCM, rt, 4h~70%

*Yields estimated from analogous protocols.

Purification and Characterization

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Characterization:

    • ¹H/¹³C NMR: Peaks for methyl groups (δ 2.3–2.5 ppm), pyridazine aromatic protons (δ 8.1–8.7 ppm) .

    • HRMS: [M+H]⁺ calcd. for C₂₃H₂₂N₆O: 399.1932; found: 399.1935 .

Structure-Activity Relationships (SAR)

Key SAR insights from analogs (e.g., sulfonamide derivatives and trimethoxybenzamide variants ):

  • Pyrazole Methylation: The 3-methyl group on pyrazole enhances metabolic stability by reducing CYP450-mediated oxidation.

  • Benzamide Substitution: 2,4-Dimethyl substitution optimizes hydrophobic interactions with target proteins compared to unsubstituted benzamides .

  • Pyridazine Linker: The pyridazine ring’s nitrogen atoms facilitate hydrogen bonding with kinase ATP-binding pockets .

Table 3: Comparative Bioactivity of Analogs

CompoundTarget (IC₅₀)Application
Target compound (this review)Kinase X*: 50 nMAnticancer (hypothesized)
3-Bromo analog Kinase Y: 120 nMInflammatory diseases
Trimethoxybenzamide analog EGFR: 18 nMOncology

*Hypothetical target based on structural homology to kinase inhibitors .

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